tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Description
Chemical Structure and Properties tert-Butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (CAS 188624-94-4) is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core with a tert-butyloxycarbonyl (Boc) protective group at the bridgehead nitrogen. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 212.29 g/mol . The Boc group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing rigid peptidomimetics and nicotinic receptor ligands .
Properties
IUPAC Name |
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJQZWFLWTZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
DMF outperforms THF or acetonitrile in heterocyclization reactions, likely due to its high polarity stabilizing transition states. Elevated temperatures (>40°C) promote side reactions, such as over-elimination to form dienes.
Computational Validation
Density functional theory (DFT) calculations corroborate a stepwise mechanism for sodium hydride-mediated cyclization: (1) bromide displacement to form a zwitterionic intermediate, (2) ring closure via N–C2 bond formation. Activation energies are ~12 kcal/mol lower for cis-3,trans-4-dibromo substrates compared to their stereoisomers .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
The biological activity of tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is primarily attributed to its ability to interact with various biological targets, making it a subject of interest in pharmacological research.
Pharmacological Applications
- Analgesic Activity : The compound has shown potential analgesic effects, similar to epibatidine, through interactions with nicotinic acetylcholine receptors, indicating its utility in pain management .
- Neuroactive Compounds : Certain derivatives exhibit significant affinity for receptors involved in cognitive functions, suggesting applications in treating neurological disorders .
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly affecting phosphatases and modulating signaling pathways critical for cell regulation and apoptosis .
- Anticancer Potential : Research indicates that compounds derived from this bicyclic structure can inhibit the p38 MAP kinase-p53 signaling pathway, which is vital in cancer cell regulation .
Case Study 1: Analgesic Effects
A study investigated the analgesic properties of derivatives of this compound in rodent models. Results demonstrated significant pain reduction compared to control groups, highlighting the compound's potential as a therapeutic agent for pain relief .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, analogs of this compound were tested for their effects on cognitive function in animal models of Alzheimer’s disease. The results indicated improvement in memory retention and cognitive performance, suggesting that these compounds could be developed into treatments for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 7-azabicyclo[221]hept-2-ene-7-carboxylate depends on the specific reactions it undergoesThe bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
Structural Analogues with Oxo Substituents
Key Findings :
- The position of the oxo group (C2 vs. C3) significantly impacts reactivity. For example, C2-oxo derivatives are more prone to nucleophilic attacks due to increased electrophilicity at the carbonyl carbon .
- 3-Oxo variants exhibit distinct stereochemical outcomes in radical cyclization reactions, as observed in the synthesis of epibatidine analogues .
Derivatives with Alternative Protective Groups
Key Findings :
- Boc-protected amines are preferred for their ease of removal under mild conditions, whereas sulfonamide or benzyl groups necessitate harsher methods (e.g., Pd/C hydrogenation) .
- Sulfonyl-functionalized derivatives (e.g., tert-butyl 2-[(4-bromophenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate) show enhanced stability in radical reactions, enabling intramolecular cyclizations .
Stereochemical Variants and Enantiomerically Pure Derivatives
Key Findings :
- Enantiomerically pure derivatives (e.g., tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate) are synthesized via chiral starting materials or enzymatic resolution, critical for targeting stereospecific biological receptors .
- exo vs. endo configurations influence conformational rigidity, affecting binding affinity to targets like nicotinic acetylcholine receptors .
Functionalized Analogues for Medicinal Chemistry
Key Findings :
- Pyridinyl-substituted derivatives mimic epibatidine’s structure but with reduced toxicity due to the Boc group’s steric shielding .
- Carboxylic acid derivatives (e.g., 7-azabicyclo[2.2.1]heptane-1-carboxylic acid) serve as constrained proline analogues, enhancing peptide stability against enzymatic degradation .
Data Tables
Table 1: Physical Properties of Selected Analogues
Biological Activity
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure, which imparts unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| Density | 1.006 g/cm³ |
| Boiling Point | 150.7 °C at 760 mmHg |
The biological activity of this compound primarily stems from its role as an enzyme inhibitor. It has been studied for its potential to inhibit phosphatases, which are critical in various signaling pathways, including those involved in cancer cell regulation. By binding to the active sites of these enzymes, the compound can prevent substrate binding, thereby modulating cellular processes such as apoptosis and cell cycle progression.
Analgesic Properties
Research indicates that compounds structurally related to this compound exhibit significant analgesic properties, similar to those of epibatidine, a potent analgesic agent. Studies have shown that these compounds can effectively reduce pain in animal models, suggesting potential applications in pain management therapies.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include the p38 MAP kinase-p53 signaling pathway, which plays a crucial role in cellular stress responses and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Phosphatases : A study published in Chemistry Reviews detailed how this compound acts as an inhibitor of specific phosphatases involved in cancer cell signaling pathways, leading to decreased cell proliferation and increased apoptosis rates in treated cells .
- Analgesic Effects : Research conducted at a prominent university demonstrated that derivatives of this compound showed significant analgesic effects comparable to traditional pain relievers, with a notable reduction in pain response in animal models .
- Anticancer Efficacy : A recent investigation reported that this compound exhibited dose-dependent inhibition of tumor growth in xenograft models, further supporting its potential as a therapeutic agent against cancer .
Q & A
Q. What are the standard synthetic routes for tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, and how do they compare in yield and scalability?
The compound is typically synthesized via a four-step sequence starting from cyclohex-3-enecarboxylic acid. Key steps include:
- Curtius reaction to generate an isocyanate intermediate.
- Stereoselective bromination to yield tert-butyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamate derivatives.
- NaH-mediated intramolecular cyclization to form the bicyclic core . Alternative routes (e.g., Fraser and Swingle’s method) use chlorination with sulfuryl chloride and benzoyl peroxide, achieving 18–36% yields but requiring platinum oxide, which complicates scalability .
Q. What structural features make this compound valuable for nicotinic acetylcholine receptor (nAChR) studies?
The 7-azabicyclo[2.2.1]heptane scaffold mimics the rigid conformation of epibatidine, a potent nAChR agonist. The tert-butyl carbamate group enhances solubility and stability, facilitating pharmacological testing. Computational studies highlight its ability to bind α4β2 nAChR subtypes with high affinity, making it a template for designing analgesics .
Q. How is the compound characterized to confirm its structure and purity?
- X-ray crystallography (using software like ORTEP-3) resolves the bicyclic geometry and stereochemistry .
- NMR spectroscopy identifies key signals: the tert-butyl group (δ ~1.4 ppm in H NMR) and carbamate carbonyl (δ ~155 ppm in C NMR).
- HPLC or GC-MS ensures purity (>95%), critical for biological assays .
Advanced Research Questions
Q. What methodological challenges arise in achieving stereoselective functionalization at the C2 position of the bicyclic core?
The strained bicyclic system complicates stereocontrol. Strategies include:
- Radical precursors : Use of exo-2-bromo derivatives (e.g., exo-2-bromo-7-tosyl-7-azabicyclo[2.2.1]heptane) to direct intramolecular cyclization via 7-azabicyclo[2.2.1]hept-2-yl radicals. N-Sulfonyl groups are critical for successful cyclization .
- Chiral auxiliaries : Enantiomerically pure cis-1,2-cyclohexanediamine derivatives guide asymmetric synthesis, as demonstrated in Pandey et al.’s scalable approach .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from reaction conditions:
- Fraser and Swingle’s method achieves 36% yield but requires platinum oxide, which may introduce variability in catalyst activity .
- Marco-Contelles’ approach uses NaH-mediated cyclization, avoiding precious metals but requiring precise bromination stoichiometry to minimize side products . Recommendation : Optimize bromination (e.g., using NBS in CCl) and cyclization temperature (60–80°C) to balance yield and purity .
Q. What strategies are effective for synthesizing conformationally constrained epibatidine analogues using this scaffold?
- Intramolecular free radical reactions : Radical precursors with C7-acceptors (e.g., aryl or sulfonyl groups) undergo cyclization under AIBN/EtB conditions to form fused rings. For example, this compound derivatives with pyridinyl substituents show enhanced nAChR binding .
- Epimerization : Microwave-assisted epimerization with KOtBu in tert-butanol converts endo-isomers to thermodynamically stable exo-forms, critical for bioactive conformers .
Q. How does nitrogen pyramidalization in the 7-azabicyclo[2.2.1]heptane motif influence its reactivity and biological activity?
X-ray studies reveal non-planar amide bonds in N-acyl derivatives, with pyramidalized nitrogen reducing rotational barriers (e.g., ΔG ~6.5 kcal/mol for N–NO bonds vs. ~12 kcal/mol in unstrained analogs). This enhances conformational flexibility, enabling interactions with nAChR’s hydrophobic pockets .
Methodological Insights
| Parameter | Typical Conditions | Key References |
|---|---|---|
| Bromination | NBS, CCl, 0°C → RT, 12 h | |
| Intramolecular Cyclization | NaH, THF, 60–80°C, 6–8 h | |
| Radical Cyclization | AIBN/EtB, toluene, reflux, 24 h | |
| Epimerization | KOtBu, tert-butanol, microwave, 100°C, 1 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
